4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde
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Overview
Description
4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde is an organic compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . This compound is characterized by the presence of a methoxy group, a pyridinylsulfanyl group, and a benzaldehyde moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde typically involves the following steps:
Formation of the Pyridinylsulfanyl Intermediate: The initial step involves the reaction of pyridine-2-thiol with an appropriate alkylating agent to form the pyridinylsulfanyl intermediate.
Aldehyde Formation: The intermediate is then reacted with 4-methoxybenzaldehyde under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridinylsulfanyl group may also interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pyridinylsulfanyl group, making it less versatile in certain reactions.
3-Methoxy-4-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde: Similar structure but with different substitution patterns, leading to different reactivity and applications.
4-Methoxy-3-(morpholinomethyl)benzaldehyde: Contains a morpholinomethyl group instead of the pyridinylsulfanyl group, resulting in different chemical properties.
Uniqueness
4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde is unique due to the presence of both the methoxy and pyridinylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-3-(pyridin-2-ylsulfanylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-13-6-5-11(9-16)8-12(13)10-18-14-4-2-3-7-15-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIMAFXWOSZUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658754 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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